N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide
Description
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by a central pyrimidine ring substituted at the 2-, 4-, and 5-positions. The 2-position features a 3-pyridinyl group, the 4-position a phenyl group, and the 5-position a carboxamide moiety with an ethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-ethyl-4-phenyl-2-pyridin-3-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-20-18(23)15-12-21-17(14-9-6-10-19-11-14)22-16(15)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXXRJRGDDORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrimidine derivative with an ethylamine and a phenyl-substituted pyridine under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Core Pyrimidinecarboxamide Modifications
- Avanafil: The 2-position substituent (2-hydroxymethylpyrrolidinyl) and 4-position (3-chloro-4-methoxybenzylamino) enhance PDE5 selectivity and bioavailability . In contrast, the target compound’s 3-pyridinyl and phenyl groups may influence binding to alternative targets due to differences in steric and electronic properties.
- The target compound lacks these features, which may limit CNS penetration.
Pharmacokinetic Implications
- Avanafil’s 2-pyrimidinylmethyl group and hydrophilic substituents (e.g., hydroxymethylpyrrolidinyl) contribute to rapid absorption (Tmax: 30–45 minutes) and moderate half-life (~5 hours) .
Substituent-Driven Target Specificity
- The trifluoromethyl group in N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide () may enhance metabolic stability and target affinity . The absence of such groups in the target compound suggests differing stability profiles.
Research Findings and Implications
While direct studies on this compound are absent, insights from analogs highlight critical structure-activity relationships:
- Aromatic Substituents : The 3-pyridinyl group in the target compound may engage in π-π stacking or hydrogen bonding with targets, similar to Avanafil’s pyrimidinylmethyl group .
Biological Activity
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide is a compound of interest due to its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, which are known for their significant roles in medicinal chemistry. The structure can be represented as follows:
This compound features an ethyl group, a phenyl group, and a pyridinyl moiety attached to a pyrimidine backbone, contributing to its unique chemical properties.
The biological activity of this compound primarily involves its interactions with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.5 µg/mL |
| Candida albicans | 250 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.87 µM to 12.91 µM, indicating potent growth inhibition compared to established chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM).
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its effects on cancer cell lines. The findings revealed that treatment with the compound led to significant increases in caspase 9 levels, suggesting a mechanism involving apoptosis induction ( ).
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrimidine derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-methyl-4-phenyl-2-(3-pyridinyl)-5-carboxamide | Moderate | Low |
| N-ethyl-4-methylpyridinecarboxamide | High | Moderate |
This comparison highlights the enhanced biological activities associated with the specific substitutions in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
